molecular formula C14H16N2O2 B14689572 N,N-Diethyl-4-nitronaphthalen-1-amine CAS No. 27210-64-6

N,N-Diethyl-4-nitronaphthalen-1-amine

Cat. No.: B14689572
CAS No.: 27210-64-6
M. Wt: 244.29 g/mol
InChI Key: NBYLHQQFTXVKLE-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-nitronaphthalen-1-amine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of naphthalene, characterized by the presence of diethylamino and nitro functional groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-nitronaphthalen-1-amine typically involves the nitration of N,N-diethylnaphthalen-1-amine. The process can be summarized as follows:

    Nitration Reaction: N,N-diethylnaphthalen-1-amine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the naphthalene ring.

    Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-nitronaphthalen-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: N,N-Diethyl-4-aminonaphthalen-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-4-nitronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-nitronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N,N-Diethyl-4-aminonaphthalen-1-amine: Similar structure but with an amino group instead of a nitro group.

    N,N-Dimethyl-4-nitronaphthalen-1-amine: Similar structure but with dimethylamino groups instead of diethylamino groups.

Properties

CAS No.

27210-64-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N,N-diethyl-4-nitronaphthalen-1-amine

InChI

InChI=1S/C14H16N2O2/c1-3-15(4-2)13-9-10-14(16(17)18)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3

InChI Key

NBYLHQQFTXVKLE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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